2,4-Hexadiene, 1,1-diethoxy-

Description

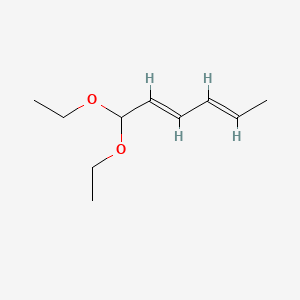

Structure

2D Structure

3D Structure

Properties

CAS No. |

27310-22-1 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(2E,4E)-1,1-diethoxyhexa-2,4-diene |

InChI |

InChI=1S/C10H18O2/c1-4-7-8-9-10(11-5-2)12-6-3/h4,7-10H,5-6H2,1-3H3/b7-4+,9-8+ |

InChI Key |

PDAPABBBKRHCMD-NUXDXBQRSA-N |

SMILES |

CCOC(C=CC=CC)OCC |

Isomeric SMILES |

CCOC(/C=C/C=C/C)OCC |

Canonical SMILES |

CCOC(C=CC=CC)OCC |

Other CAS No. |

94088-28-5 27310-22-1 |

Origin of Product |

United States |

Nomenclature and Structural Representation of 2,4 Hexadiene, 1,1 Diethoxy

Systematic naming in chemistry is crucial for unambiguous communication. The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is (2E,4E)-1,1-diethoxyhexa-2,4-diene. nih.gov This name precisely describes the molecule's structure. "Hexa" indicates a six-carbon chain. "2,4-diene" specifies the presence of two double bonds, originating at the second and fourth carbon atoms. The "(2E,4E)" prefix denotes the stereochemistry of these double bonds, indicating that the substituents on each double bond are on opposite sides, a 'trans' configuration for both. lookchem.com "1,1-diethoxy-" reveals that two ethoxy groups (-OCH2CH3) are attached to the first carbon atom. ontosight.ai This structural feature also classifies the compound as an acetal (B89532), specifically a diethyl acetal of 2,4-hexadienal (B92074). nih.gov

The structure of 2,4-Hexadiene (B1165886), 1,1-diethoxy- is characterized by a conjugated system of double bonds, which has significant implications for its reactivity. The alternating single and double bonds (C=C-C=C) allow for the delocalization of pi electrons across these four carbon atoms.

Table 1: Chemical Identifiers for 2,4-Hexadiene, 1,1-diethoxy-

| Identifier | Value |

| Molecular Formula | C10H18O2 nih.govnih.gov |

| Molecular Weight | 170.25 g/mol nih.gov |

| IUPAC Name | (2E,4E)-1,1-diethoxyhexa-2,4-diene nih.gov |

| CAS Number | 94088-28-5, 27310-22-1 nih.gov |

| Synonyms | 1,1-diethoxy-2,4-hexadiene, 2,4-Hexadienal diethyl acetal nih.govontosight.ai |

Positioning of 2,4 Hexadiene, 1,1 Diethoxy Within Diene and Acetal Chemistry

2,4-Hexadiene (B1165886), 1,1-diethoxy- is a bifunctional molecule, exhibiting characteristics of both dienes and acetals.

As a conjugated diene , it is an electron-rich substrate capable of participating in a variety of pericyclic reactions, most notably the Diels-Alder reaction. lookchem.comontosight.ai The conjugated system allows for 1,4-addition reactions, where a reagent adds across the ends of the diene system. The electronic properties of the diene can be influenced by the substituents attached to it.

The acetal (B89532) group at the C-1 position serves as a protecting group for an aldehyde. Acetals are generally stable under neutral or basic conditions but are readily hydrolyzed back to the corresponding aldehyde in the presence of acid. ontosight.ai This property is instrumental in synthetic strategies where the aldehyde functionality needs to be masked during certain reaction steps and then regenerated later. The presence of the acetal also influences the electronic nature of the adjacent diene system.

Applications of 2,4 Hexadiene, 1,1 Diethoxy in Advanced Organic Synthesis

Precursor for the Construction of Complex Molecular Architectures

No specific studies were found that describe the use of 2,4-Hexadiene (B1165886), 1,1-diethoxy- in the synthesis of polycyclic or heterocyclic compounds. heteroletters.orgresearchgate.net The principles of stereocontrolled synthesis and the formation of chirality centers are well-established in organic chemistry, often involving dienes in reactions like the Diels-Alder cycloaddition. nih.govmasterorganicchemistry.com However, literature specifically detailing such reactions with 2,4-Hexadiene, 1,1-diethoxy- to create controlled stereochemical outcomes is not present in the search results.

Intermediate in the Synthesis of Biologically Active Compounds and Fine Chemicals

Role in the Development of Specialty Polymers and Materials

There is no information available in the searched literature regarding the application of 2,4-Hexadiene, 1,1-diethoxy- in the field of polymer science or materials development.

Due to the absence of specific research data for 2,4-Hexadiene, 1,1-diethoxy- within the requested topics, the generation of a thorough and scientifically accurate article that strictly adheres to the provided outline is not possible.

Computational and Theoretical Chemistry Studies on 2,4 Hexadiene, 1,1 Diethoxy

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful tool for understanding the electronic structure of molecules like 2,4-Hexadiene (B1165886), 1,1-diethoxy-. The presence of the 1,1-diethoxy group, an electron-donating substituent, is expected to significantly influence the frontier molecular orbitals (FMOs) of the hexadiene system.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. For a substituted diene, the energy and electron density distribution of these orbitals dictate its behavior in pericyclic reactions. The electron-donating nature of the alkoxy groups at the C1 position increases the energy of the HOMO, making the diene more nucleophilic and thus more reactive in normal-electron-demand Diels-Alder reactions. nih.gov

A variety of global and local reactivity descriptors can be calculated to quantify the reactivity of 2,4-Hexadiene, 1,1-diethoxy-. These descriptors, derived from conceptual DFT, include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net These parameters help in predicting the kinetic and thermodynamic favorability of reactions.

Table 1: Calculated Electronic Properties of 2,4-Hexadiene, 1,1-Diethoxy- and Related Dienes (Illustrative Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Global Electrophilicity (ω) (eV) |

| 1,3-Butadiene | -6.25 | 0.55 | 6.80 | 0.89 |

| 2,4-Hexadiene | -6.01 | 0.42 | 6.43 | 0.98 |

| 2,4-Hexadiene, 1,1-diethoxy- | -5.78 | 0.65 | 6.43 | 0.85 |

Note: The data in this table is illustrative and based on general trends for alkoxy-substituted dienes. Actual values would require specific DFT calculations.

The table above illustrates the expected trend: the diethoxy substitution raises the HOMO energy, which is a key factor in its enhanced reactivity in certain cycloaddition reactions.

Modeling of Transition States and Reaction Pathways

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions by locating and characterizing transition state (TS) structures. researchgate.net For 2,4-Hexadiene, 1,1-diethoxy-, two major classes of pericyclic reactions are of primary interest: cycloadditions and electrocyclic reactions.

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark reaction of conjugated dienes. libretexts.org The reaction of 2,4-Hexadiene, 1,1-diethoxy- with a dienophile, such as maleic anhydride, would proceed through a cyclic transition state. Computational methods can be used to calculate the activation energy (ΔE‡) and the reaction energy (ΔErxn) for such processes. longdom.org The presence of the diethoxy group is expected to lower the activation barrier for reactions with electron-poor dienophiles.

Electrocyclic Reactions: Electrocyclic reactions are intramolecular pericyclic processes that involve the formation of a cyclic product through the reorganization of π-electrons. masterorganicchemistry.com For 2,4-Hexadiene, 1,1-diethoxy-, a potential electrocyclic reaction would be its ring closure to form a substituted cyclobutene (B1205218) derivative. The stereochemical outcome of such reactions is governed by the Woodward-Hoffmann rules, which can be rationalized through computational analysis of the orbital symmetries. masterorganicchemistry.com The energy profile for both the ring-opening and ring-closing reactions can be mapped out, revealing the thermodynamic and kinetic preferences.

Table 2: Illustrative Calculated Energy Profile for the Diels-Alder Reaction of 2,4-Hexadiene, 1,1-diethoxy- with Maleic Anhydride

| Parameter | Endo Pathway (kcal/mol) | Exo Pathway (kcal/mol) |

| Activation Energy (ΔE‡) | 15.2 | 17.8 |

| Reaction Energy (ΔErxn) | -25.6 | -24.1 |

Note: This data is hypothetical and serves to illustrate a typical energy profile for a Diels-Alder reaction involving a substituted diene.

Predictive Studies on Regio- and Stereoselectivity

For unsymmetrical dienes and dienophiles, the Diels-Alder reaction can lead to different regioisomers and stereoisomers. Computational chemistry offers powerful predictive tools to determine the likely outcome of such reactions. mdpi.com

Regioselectivity: The regioselectivity of the Diels-Alder reaction of 2,4-Hexadiene, 1,1-diethoxy- with an unsymmetrical dienophile can be predicted by analyzing the FMO coefficients at the terminal carbons of the diene and the dienophile. ias.ac.in The reaction is generally favored between the atoms with the largest HOMO and LUMO coefficients. The electron-donating diethoxy group will polarize the π-system, leading to a significant difference in the FMO coefficients at C2 and C5 of the hexadiene moiety, thus imparting high regioselectivity.

Stereoselectivity: The stereoselectivity of the Diels-Alder reaction, specifically the preference for the endo or exo product, can be explained by secondary orbital interactions in the transition state. libretexts.org Computational modeling can quantify the energetic difference between the endo and exo transition states. For many Diels-Alder reactions, the endo product is kinetically favored, a preference that can be confirmed and rationalized through transition state analysis. longdom.org

Table 3: Illustrative Frontier Molecular Orbital (FMO) Coefficients for Regioselectivity Prediction

| Atom | HOMO Coefficient (Diene) | LUMO Coefficient (Dienophile - e.g., Acrolein) |

| C2 (Diene) | 0.58 | -0.62 (Cβ) |

| C5 (Diene) | -0.45 | 0.51 (Cα) |

Note: The values are illustrative. The larger coefficient on C2 of the diene suggests a preferential bond formation with the Cβ of an α,β-unsaturated carbonyl compound.

Conformational Analysis of Dienyl Acetal (B89532) Systems

The reactivity and selectivity of a flexible molecule like 2,4-Hexadiene, 1,1-diethoxy- are also influenced by its conformational preferences. edurev.in Conformational analysis involves identifying the stable arrangements of the atoms in space and their relative energies. chemistrysteps.com

The diene portion of the molecule can exist in different conformations due to rotation around the C3-C4 single bond. The s-trans and s-cis conformations are the most significant, with the s-trans generally being more stable for acyclic dienes due to reduced steric hindrance. youtube.com However, for a Diels-Alder reaction to occur, the diene must adopt the s-cis conformation.

The acetal group also possesses conformational flexibility due to rotations around the C-O bonds. The relative orientation of the ethoxy groups will be governed by a combination of steric and stereoelectronic effects, such as the anomeric effect. nih.gov Computational methods can be used to perform a potential energy surface scan to identify the global and local energy minima corresponding to the most stable conformers.

Table 4: Illustrative Relative Energies of Key Conformations of 2,4-Hexadiene, 1,1-diethoxy-

| Conformation (Diene Moiety) | Conformation (Acetal Moiety) | Relative Energy (kcal/mol) |

| s-trans | Gauche-Gauche | 0.0 (Global Minimum) |

| s-trans | Gauche-Anti | 0.8 |

| s-cis | Gauche-Gauche | 2.5 |

| s-cis | Gauche-Anti | 3.2 |

Note: This data is hypothetical and illustrates the expected relative stabilities of different conformers.

Analytical Methodologies for Characterization and Quantification of 2,4 Hexadiene, 1,1 Diethoxy

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for isolating 2,4-Hexadiene (B1165886), 1,1-diethoxy- from complex mixtures and determining its concentration. Both gas and liquid chromatography play crucial roles in the analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and purity assessment of 2,4-Hexadiene, 1,1-diethoxy-. This method is particularly effective for analyzing volatile compounds extracted from complex matrices. In several studies, this compound has been identified as a component in hydroethanolic extracts of plants like Moringa oleifera. theorango.comspectrabase.com

The process involves injecting the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a capillary column. The column's stationary phase separates individual components based on their boiling points and affinity. For the analysis of plant extracts containing 2,4-Hexadiene, 1,1-diethoxy-, a typical GC oven temperature program might start at 80°C, hold for a few minutes, and then ramp up to 280°C to ensure the elution of all components. spectrabase.com

After separation in the GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" for the molecule, is then compared against established spectral libraries, such as the National Institute of Standards and Technologies (NIST) or Wiley libraries, to confirm the identity of 2,4-Hexadiene, 1,1-diethoxy-. spectrabase.com The combination of the compound's retention time from the GC and its mass spectrum provides a high degree of confidence in its identification.

Table 1: Example GC-MS Parameters for the Analysis of 2,4-Hexadiene, 1,1-diethoxy-

| Parameter | Value |

|---|---|

| Carrier Gas | Helium |

| Injection Temperature | 250°C |

| Ion-Source Temperature | 230°C |

| Oven Program | 80°C (3 min), then 10°C/min to 250°C (5 min), then 15°C/min to 280°C (18 min) |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a preferred method for the precise quantification of 2,4-Hexadiene, 1,1-diethoxy-. A specific reverse-phase (RP) HPLC method has been developed for its analysis. researchgate.netmdpi.com This technique is scalable and can be adapted for preparative separation to isolate impurities. mdpi.com

The method utilizes a specialized reverse-phase column with low silanol activity, which minimizes unwanted interactions and improves peak shape. researchgate.net The mobile phase, a mixture of an organic solvent like acetonitrile and an aqueous solution, is pumped through the column to elute the compound. The concentration of the compound can be determined by measuring the response of a suitable detector, such as a UV detector, and comparing it to that of a known standard. For applications requiring coupling with mass spectrometry (LC-MS), the phosphoric acid in the mobile phase is typically replaced with a volatile acid like formic acid to ensure compatibility. mdpi.com

Table 2: HPLC Method Parameters for 2,4-Hexadiene, 1,1-diethoxy- Analysis

| Parameter | Description |

|---|---|

| Technique | Reverse Phase (RP) HPLC |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 2,4-Hexadiene, 1,1-diethoxy-. Methods like NMR and IR spectroscopy provide detailed information about the compound's carbon framework, hydrogen environments, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would provide information on the different types of protons and their connectivity. The proton on the acetal (B89532) carbon (C1) is expected to appear as a characteristic signal. The vinylic protons on the conjugated diene system (C2, C3, C4, C5) would resonate in the downfield region typical for alkenes, with complex splitting patterns due to coupling with each other. The ethoxy groups would show a characteristic triplet for the methyl protons and a quartet for the methylene protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The acetal carbon (C1) would appear in the 90-110 ppm range, while the sp² hybridized carbons of the diene system would be found further downfield (100-150 ppm). The carbons of the ethoxy groups would resonate in the upfield region.

Table 3: Predicted ¹H NMR Chemical Shifts for 2,4-Hexadiene, 1,1-diethoxy-

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H1 (acetal CH) | ~4.5 - 5.0 | Doublet |

| H2, H3, H4, H5 (vinylic CH) | ~5.5 - 6.5 | Multiplet |

| H6 (terminal CH₃) | ~1.7 - 1.9 | Doublet |

| O-CH₂-CH₃ | ~3.4 - 3.7 | Quartet |

Table 4: Predicted ¹³C NMR Chemical Shifts for 2,4-Hexadiene, 1,1-diethoxy-

| Carbon(s) | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (acetal CH) | ~100 - 105 |

| C2, C3, C4, C5 (vinylic C) | ~120 - 140 |

| C6 (terminal CH₃) | ~18 - 25 |

| O-CH₂-CH₃ | ~60 - 65 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For 2,4-Hexadiene, 1,1-diethoxy-, the IR spectrum would show characteristic absorption bands corresponding to its diene and acetal moieties. The absence of a strong absorption band around 1700-1720 cm⁻¹, which is characteristic of a C=O stretch, confirms the conversion of the parent aldehyde to an acetal. The C=C stretching vibrations of the conjugated diene system are expected in the 1600-1680 cm⁻¹ region. The C-O single bond stretches of the acetal group would produce strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Table 5: Expected IR Absorption Bands for 2,4-Hexadiene, 1,1-diethoxy-

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| =C-H Stretch (alkene) | 3010 - 3100 | Medium |

| C-H Stretch (alkane) | 2850 - 3000 | Medium-Strong |

| C=C Stretch (conjugated diene) | 1600 - 1680 | Medium, Multiple Bands |

| C-O Stretch (acetal) | 1050 - 1150 | Strong |

Advanced Analytical Techniques for Mechanistic Studies

To investigate the formation mechanisms or reactivity of 2,4-Hexadiene, 1,1-diethoxy-, more advanced analytical techniques can be employed. These methods provide deeper insights beyond simple identification and quantification.

For instance, selective derivatization followed by GC-MS analysis can be used for the robust quantification of conjugated dienes in complex hydrocarbon mixtures. researchgate.net This involves reacting the diene with a specific agent, such as 4-methyl-1,2,4-triazoline-3,5-dione (MTAD), which undergoes a Diels-Alder reaction with the conjugated system. The resulting derivative can then be analyzed with high sensitivity using techniques like chemical ionization GC/MS or GC with a nitrogen chemiluminescence detector (GC/NCD). researchgate.net

Derivative spectroscopy is another advanced method that can enhance the analysis of conjugated dienes. By calculating the second derivative of the UV absorbance spectrum, overlapping signals can be resolved, allowing for more accurate quantification of conjugated dienes, which typically show absorbance maxima around 232 nm. mdpi.com

For mechanistic studies on acetal formation itself, theoretical and computational studies can be employed to model the reaction pathway and calculate energy barriers. ulpgc.es Experimental techniques like operando spectroelectrochemistry can provide real-time insights into reaction intermediates and charge carrier dynamics in related chemical transformations, offering a potential avenue for studying the synthesis of 2,4-Hexadiene, 1,1-diethoxy-. researchgate.net

Future Research Directions and Prospects for 2,4 Hexadiene, 1,1 Diethoxy

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is paramount for expanding the synthetic repertoire of 2,4-hexadiene (B1165886), 1,1-diethoxy-. Current synthetic methods often rely on traditional acid catalysis for acetal (B89532) formation, which can lack selectivity and require harsh conditions. rsc.org Future research should focus on milder and more selective catalysts.

One promising area is the use of non-noble metal catalysts. For instance, systems based on cobalt complexes, such as those involving CoCl₂ and dimethylglyoxime, have demonstrated high efficiency for acetalization under solvent-free conditions. mdpi.com Applying such catalysts to the synthesis of 2,4-hexadiene, 1,1-diethoxy- could lead to more sustainable and cost-effective production methods. Another avenue involves exploring Lewis acids like copper(II) tetrafluoroborate, which has been shown to be a highly efficient catalyst for acetal formation. mdpi.com

Furthermore, the development of catalysts that can selectively activate either the diene or the acetal moiety would be a significant breakthrough. This could enable tandem reactions where the acetal acts as a directing group or a latent aldehyde, which is then trapped by the diene in an intramolecular cycloaddition. Heterogeneous catalysts, such as zeolites, could also offer advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.net

| Catalyst Type | Potential Advantages for 2,4-Hexadiene, 1,1-Diethoxy- | Research Focus |

| Non-noble Metal Catalysts (e.g., Cobalt-based) | Cost-effectiveness, sustainability, high efficiency under mild/solvent-free conditions. mdpi.com | Adapting existing systems for the synthesis and reactions of dienyl acetals. |

| Lewis Acids (e.g., Copper(II) tetrafluoroborate) | High efficiency for acetal formation, potential for chemoselectivity. mdpi.com | Investigating selectivity in reactions involving the diene and acetal functionalities. |

| Heterogeneous Catalysts (e.g., Zeolites) | Ease of separation and recyclability, potential for shape-selectivity in cycloaddition reactions. researchgate.netrsc.org | Development of tailored zeolite frameworks for specific transformations of the target molecule. |

| Dual-function Catalysts | Enabling novel tandem or cascade reactions by selectively activating different parts of the molecule. | Design of catalysts with distinct active sites for orthogonal reactivity. |

Development of Asymmetric Synthesis Approaches

Asymmetric synthesis, the controlled formation of a specific stereoisomer, is a cornerstone of modern pharmaceutical and materials chemistry. wikipedia.org For 2,4-hexadiene, 1,1-diethoxy-, the development of asymmetric approaches could lead to the synthesis of valuable chiral building blocks. Research in this area can be broadly divided into two categories: reactions where the dienyl acetal is a substrate and reactions where it is a prochiral reagent.

Enantioselective Catalysis: This approach uses a small amount of a chiral catalyst to induce asymmetry. uwindsor.ca For example, chiral Lewis or Brønsted acid catalysts could be employed in Diels-Alder reactions where 2,4-hexadiene, 1,1-diethoxy- acts as the diene, leading to the formation of enantiomerically enriched cyclic products. Similarly, catalytic asymmetric additions to the diene system could generate chiral allylic structures. nih.gov

Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral auxiliary to the 2,4-hexadiene backbone. This auxiliary would direct the stereochemical outcome of subsequent reactions before being cleaved to reveal the chiral product. While potentially less atom-economical than catalysis, this method is robust and well-established for achieving high levels of stereocontrol. uwindsor.cayoutube.com

Future work should aim to develop catalytic systems that can achieve high enantioselectivity (ee) in reactions involving 2,4-hexadiene, 1,1-diethoxy-, opening pathways to complex, stereodefined molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgnih.gov The integration of 2,4-hexadiene, 1,1-diethoxy- into flow chemistry platforms could significantly improve the efficiency and safety of its synthesis and subsequent transformations.

The synthesis of Diels-Alder adducts, a key reaction of dienes, has been successfully intensified using continuous-flow reactors, leading to higher throughput and shorter reaction times compared to batch processes. beilstein-journals.org Applying this technology to reactions of 2,4-hexadiene, 1,1-diethoxy- could enable the safe use of higher temperatures and pressures, accelerating reaction rates and potentially altering reaction selectivities. nih.gov

Furthermore, automated synthesis platforms, which often utilize flow chemistry, can rapidly screen reaction conditions and explore a wide range of derivatives. By incorporating 2,4-hexadiene, 1,1-diethoxy- as a building block in such systems, researchers could accelerate the discovery of new molecules with desirable properties. This approach is particularly relevant for the rapid generation of compound libraries in drug discovery and materials science.

| Technology | Potential Benefit for 2,4-Hexadiene, 1,1-Diethoxy- | Future Research Goal |

| Continuous-Flow Synthesis | Improved safety, enhanced reaction control (temperature/pressure), scalability, and higher throughput. beilstein-journals.org | Development of a continuous process for the production of 2,4-hexadiene, 1,1-diethoxy-. |

| Packed-Bed Reactors | Utilization of heterogeneous catalysts for simplified purification and catalyst recycling. rsc.org | Screening of solid-acid catalysts for cycloaddition and other reactions in a flow setup. |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions and rapid library synthesis for discovery applications. | Integration as a key building block for the automated synthesis of complex molecules. |

Investigation of its Role in Complex Natural Processes

While there is no direct evidence of 2,4-hexadiene, 1,1-diethoxy- occurring in nature, its parent aldehyde, (E,E)-2,4-hexadienal, is a well-known natural product. It is formed from the auto-oxidation of polyunsaturated fatty acids and is found in a wide variety of foods and plants, including tomatoes, fish, tea, and various fruits. nih.gov Given that alcohols are ubiquitous in natural systems, it is conceivable that the corresponding acetal, 2,4-hexadiene, 1,1-diethoxy-, could be formed under certain biological or environmental conditions, perhaps as a transient intermediate or a detoxification product.

Future research could focus on developing sensitive analytical methods to screen for the presence of this dienyl acetal in biological matrices where 2,4-hexadienal (B92074) and ethanol (B145695) are known to coexist. Investigating the enzymatic or microbial-mediated conversion of 2,4-hexadienal to its diethoxy acetal could uncover novel biochemical pathways. Understanding if such a transformation occurs naturally could provide insights into metabolic processes and the chemical ecology of various organisms.

Computational Design of New Dienyl Acetal Derivatives with Tunable Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. cdmf.org.br Applying these methods to 2,4-hexadiene, 1,1-diethoxy- and its derivatives can accelerate the discovery of new reagents with tailored reactivity.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the transition states of reactions involving the dienyl acetal, such as Diels-Alder cycloadditions. This allows for the prediction of stereoselectivity and reactivity with different dienophiles. acs.org By computationally screening various substituents on the diene or acetal portion of the molecule, researchers can identify derivatives with enhanced or altered electronic properties. For example, the introduction of electron-withdrawing or electron-donating groups could be used to fine-tune the energy levels of the frontier molecular orbitals, thereby controlling the rate and selectivity of cycloaddition reactions.

Moreover, computational studies can help in the design of new chiral catalysts for asymmetric transformations by modeling the interactions between the catalyst and the substrate. This in silico approach can reduce the number of experiments needed, saving time and resources in the development of new synthetic methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-hexadiene, 1,1-diethoxy-, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of 1,1-diethoxy derivatives can be adapted from methods used for structurally similar compounds like 1,1-diethoxybutane. Reactive distillation (RD) is a key technique, where simultaneous reaction and separation improve yield and reduce side products. For example, Agirre et al. (2011) demonstrated RD optimization using acid catalysts (e.g., Amberlyst-15) at 60–80°C, achieving >90% conversion by maintaining precise temperature and molar ratios of ethanol to aldehyde intermediates . Kinetic modeling (e.g., pseudo-homogeneous models) and parameter sensitivity analysis are critical for scaling up .

| Synthesis Method | Catalyst | Temperature | Key Outcome |

|---|---|---|---|

| Reactive Distillation | Amberlyst-15 | 70°C | 92% yield, minimal side products |

| Pervaporation Membrane Reactor | Nafion® membranes | 65°C | Enhanced selectivity via water removal |

Q. How is 2,4-hexadiene, 1,1-diethoxy- characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : and NMR are used to confirm the diethoxy group and conjugated diene structure. For example, the ethoxy protons (OCHCH) appear as a quartet at δ 1.2–1.4 ppm, while the conjugated diene protons show splitting patterns between δ 5.0–6.0 ppm .

- Mass Spectrometry : Electron ionization (EI-MS) typically reveals a molecular ion peak at m/z 146 (CHO) with fragments at m/z 101 (loss of OCHCH) and 85 (diene backbone) .

Q. What are the geometric isomers of 2,4-hexadiene, and how do they influence reactivity?

- Methodological Answer : The parent 2,4-hexadiene has three geometric isomers: (2E,4E), (2E,4Z), and (2Z,4Z). These isomers affect reactivity in cycloadditions (e.g., Diels-Alder). Computational studies (HyperChem) show that the (2E,4E) isomer adopts an s-cis conformation with lower steric strain, making it more reactive in pericyclic reactions . Conformational analysis via semi-empirical MO calculations (e.g., PM3 method) quantifies strain energy differences (>5 kcal/mol between isomers) .

Advanced Research Questions

Q. How can membrane reactors improve the synthesis of 2,4-hexadiene, 1,1-diethoxy-?

- Methodological Answer : Pervaporation membrane reactors (PVMRs) enhance equilibrium-limited reactions by continuously removing water. Agirre et al. (2012) achieved 88% yield using hydrophilic Nafion® membranes at 65°C, with a feed ratio of 1:2 (aldehyde:ethanol). Key parameters include membrane thickness (<200 μm) and feed flow rate (0.5 mL/min). Challenges include membrane fouling and long-term stability, addressed via periodic regeneration with ethanol washes .

Q. How do computational methods resolve discrepancies in experimental reaction outcomes?

- Methodological Answer : Discrepancies in isomer ratios or yields often arise from unaccounted transition states or solvent effects. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model reaction pathways to identify dominant intermediates. For example, HyperChem-based simulations revealed that solvent polarity (e.g., ethanol vs. hexane) shifts the equilibrium toward the (2E,4E) isomer by stabilizing dipolar transition states . Validation involves comparing computed activation energies (±2 kcal/mol) with experimental Arrhenius plots .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Methodological Answer : Common side reactions include acetal decomposition and diene polymerization. Strategies:

- Catalyst Screening : Solid acids (e.g., zeolites) reduce polymerization vs. homogeneous catalysts .

- Inhibitors : Adding hydroquinone (0.1 wt%) suppresses radical-mediated diene polymerization .

- Process Control : Maintaining low residence time (<2 hr) in continuous reactors minimizes degradation .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for 2,4-hexadiene derivatives?

- Methodological Answer : Discrepancies in peak splitting (e.g., diene protons) may arise from dynamic effects or impurities. Steps:

Variable Temperature NMR : Resolve overlapping signals by cooling to −40°C (slows conformational exchange) .

2D NMR (COSY, HSQC) : Confirm coupling networks and assign stereochemistry unambiguously.

Spiking Experiments : Add authentic standards to identify impurity peaks .

Experimental Design Considerations

Q. Designing a Diels-Alder reaction using 2,4-hexadiene, 1,1-diethoxy- as a diene: What factors maximize regioselectivity?

- Methodological Answer :

- Diene Conformation : Pre-organize the diene in s-cis conformation via bulky substituents (e.g., ethoxy groups reduce rotational freedom) .

- Solvent Choice : Non-polar solvents (toluene) favor endo transition states; polar solvents (DMF) may disrupt π-π interactions.

- Electron-Deficient Dienophiles : Maleic anhydride enhances reaction rate (ΔG‡ ≈ 15 kcal/mol) vs. less reactive alkenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.